

carbamate post-translational modification identification methodology

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Compound Focus: [(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(**13**C)methyl)carbamate

CAS No.: 1261170-75-5

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Carbamate PTM Identification Protocol

The following section provides a detailed methodology for identifying protein carbamates in a soluble proteome under biologically relevant conditions, based on protocols established for *E. coli* and other systems [1] [2].

Reagents and Equipment

- **Trapping Reagent:** Triethyloxonium tetrafluoroborate (TEO), fresh or freshly prepared.
- **Buffers:** Inorganic carbon-free buffer (e.g., 50 mM HEPES), pH 7.4. Prepare with CO₂-free water.
- **CO₂ Source:** 100% CO₂ gas or a solution of H¹³CO₃⁻/¹³CO₂ for isotopic validation.
- **Centrifugation Equipment:** For sample clarification (e.g., 13,000 x g).
- **Mass Spectrometry:** LC-ESI-MS/MS system for proteomic analysis.

Step-by-Step Procedure

- **Sample Preparation**
 - Extract the soluble proteome from your biological sample (e.g., *E. coli* culture) using an appropriate, cold, carbon-free buffer at pH 7.4 [1].

- Clarify the extract by centrifugation (e.g., 13,000 x g for 10 minutes at 4°C) to remove insoluble debris.
- **Carbamate Formation**
 - Divide the soluble proteome extract into two aliquots: an experimental sample and a negative control.
 - Saturate the **experimental sample** with 100% CO₂ or add NaH¹³CO₃ to a final concentration of 50-100 mM to promote carbamate formation. Incubate for 10-30 minutes at 25°C [2].
 - The **negative control** should be kept under an inert atmosphere (e.g., N₂) or with no added CO₂/ bicarbonate.
- **Carbamate Trapping with TEO**
 - Add solid TEO tetrafluoroborate to both samples to a final concentration of 50-100 mM [2].
 - Incubate the reaction mixture for 15-30 minutes at 25°C with constant gentle mixing. The reaction hydrolyzes with a half-life of ~6 minutes at pH 7.4, so timing is critical [2].
- **Post-Trapping Processing and Analysis**
 - Desalt and purify the trapped protein mixture using buffer exchange or precipitation to remove excess reagents.
 - Digest the proteins with trypsin (or another suitable protease) using standard protocols.
 - Analyze the resulting peptides by LC-ESI-MS/MS. Search mass spectrometry data for peptides with an ethylcarbamate modification (+72.021 Da on α-amine or lysine ε-amine) [2].

Key Experimental Parameters

The table below summarizes the critical reagents and parameters for the carbamate trapping and identification protocol.

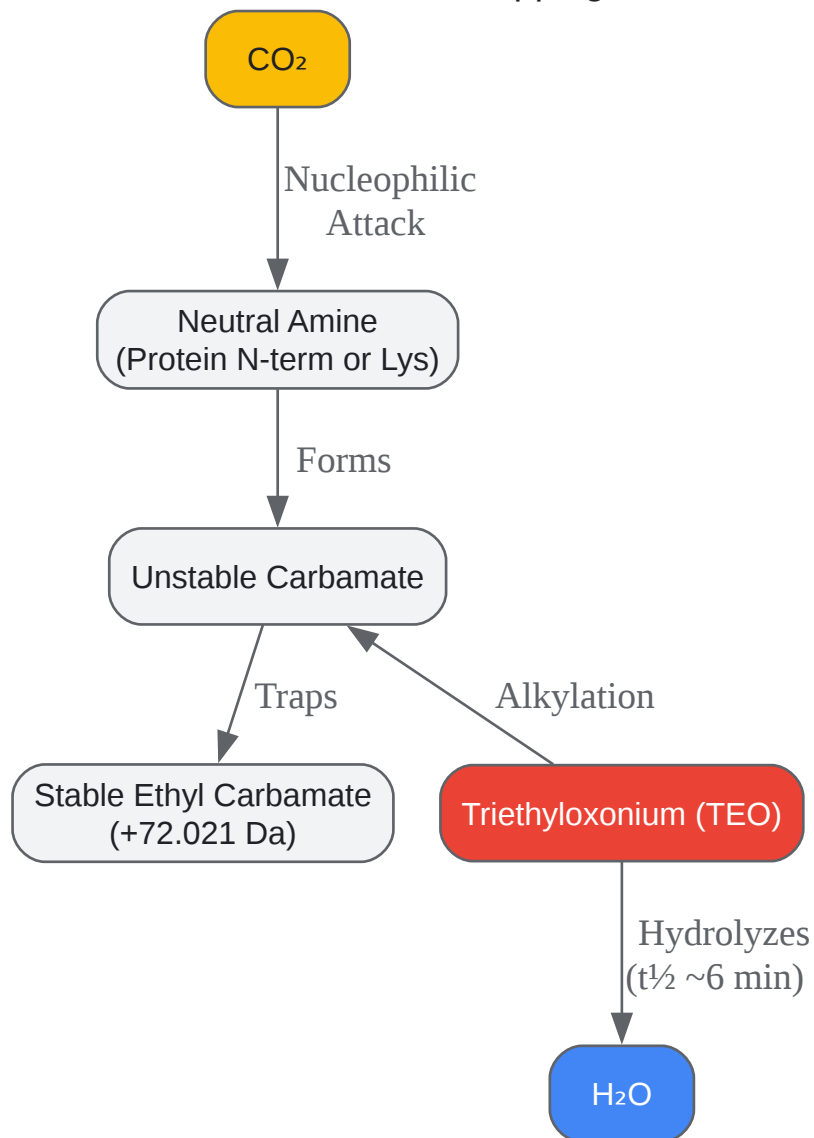
Component	Recommended Type/Value	Purpose/Rationale
Trapping Reagent	Triethyloxonium tetrafluoroborate (TEO)	Water-soluble; covalently ethylates carbamates, stabilizing them for analysis [2].
Reaction pH	7.4	Maintains physiologically relevant conditions [2].

Component	Recommended Type/Value	Purpose/Rationale
Reaction Time (TEO)	15-30 minutes	Balances trapping efficiency against reagent hydrolysis ($t_{1/2}$ ~6 min) [2].
CO ₂ Source	100% CO ₂ gas or 50-100 mM NaHCO ₃ / NaH ¹³ CO ₃	Promotes carbamate formation; stable isotope (¹³ C) allows for validation [2].
Target Mass Shift (MS)	+72.021 Da (ethyl carbamate)	Signature mass shift for the TEO-trapped carbamate PTM on peptides [2].

Mechanism and Workflow Visualization

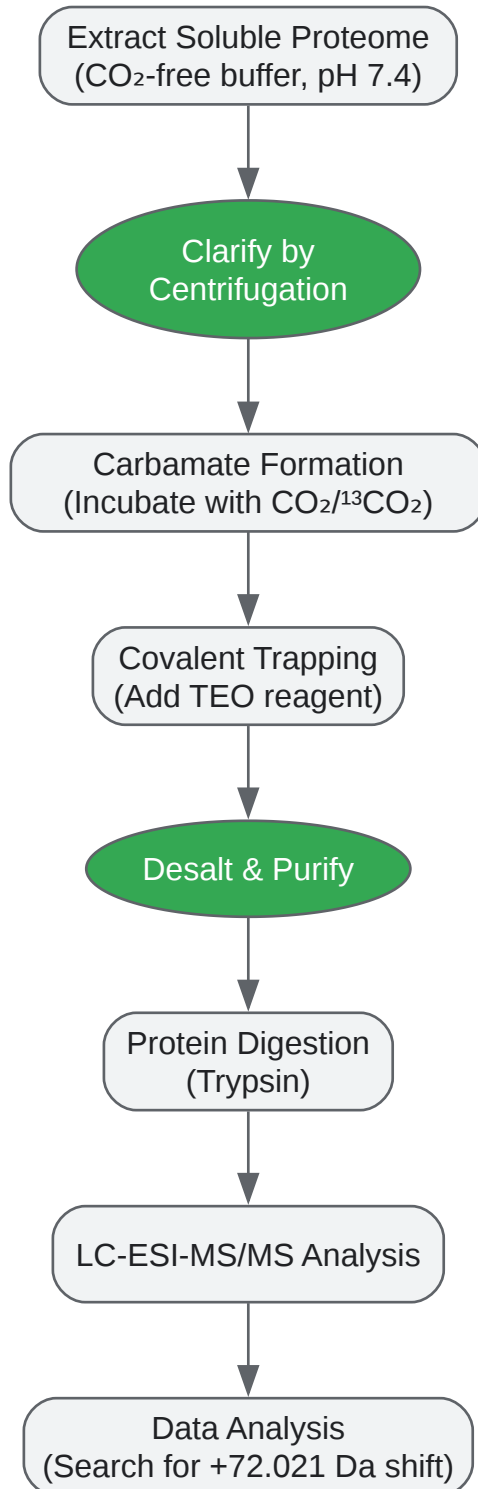
The following diagram illustrates the chemical mechanism of carbamate formation and trapping, and the overall experimental workflow.

Carbamate Formation and Trapping Mechanism



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Experimental Workflow for Carbamate PTM Identification



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Validation and Quality Control

Robust validation is essential due to the lability of the carbamate PTM and potential for side-reactions.

Validation Aspect	Technique/Method	Expected Outcome
Confirm Trapping	¹³ C-NMR Spectroscopy	A peak at ~164 ppm confirms carbamate formation on model compounds (e.g., acetyl-lysine) before trapping [2].
Verify Specificity	LC-ESI-MS with ¹³ CO ₂	A 1 Da mass increase in the trapped product confirms the trapped carbon originates from CO ₂ [2].
Control for Side-Reactions	Negative Control (No CO ₂)	No ethylcarbamate modifications should be detected in the absence of CO ₂ [2].
Identify Modification Site	Tandem MS (MS/MS)	Fragmentation spectra localize the +72.021 Da modification to a specific peptide and amino acid (N-term or Lys) [2].

Application Notes

- **Critical Considerations:** The primary challenge is the lability of the carbamate and the competing hydrolysis of TEO. All steps must be performed efficiently. Using fresh TEO and controlling reaction times precisely is paramount [2].
- **Troubleshooting:** If no carbamates are detected, verify reagent activity using a simple amino acid model system like acetyl-lysine [2]. Low signal in MS may require enrichment of modified peptides or optimization of digestion protocols.
- **Biological Context:** This methodology has successfully identified novel carbamate PTMs in the soluble proteome of *E. coli*, supporting the hypothesis that carbamylation is a widespread and functionally relevant regulatory mechanism [1] [2] [3].

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To cite this document: Smolecule. [carbamate post-translational modification identification methodology]. Smolecule, [2026]. [Online PDF]. Available at:

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